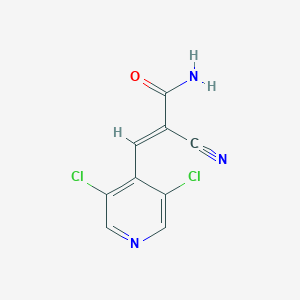

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide, also known as DCPIB, is a potent and selective inhibitor of volume-regulated anion channels (VRACs). VRACs play a crucial role in the regulation of cell volume and are involved in various physiological processes such as cell proliferation, apoptosis, and migration. In recent years, DCPIB has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Versatile Synthesis of Quinolines and Related Fused Pyridines

- Overview : Vilsmeier formylation of tertiary and secondary enamides, including compounds similar to (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide, leads to the formation of 2-pyridones and 2-chloropyridines, respectively. This method allows for substitution in various positions, facilitating the synthesis of a range of pyridine derivatives (Hayes & Meth–Cohn, 1979).

Anticancer and α-Glucosidase Inhibitory Activities

- Anticancer Activities : A study on the synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives found that these compounds, which are structurally related to (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide, exhibit significant anticancer activities in various cancer cell lines, including MCF-7, MDA-MB-231, SAS, PC-3, HCT-116, HuH-7, and HepG2 cells (Al-Majid et al., 2019).

Synthesis of Heterocyclic Compounds

- Heterocyclic Assemblies : Enamides like (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide can be used in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones (Obydennov et al., 2017).

Synthesis of Alkaloids and Bioactive Compounds

- Alkaloid Synthesis : Enaminones, similar to the compound , serve as valuable intermediates in the synthesis of indolizidine and quinolizidine alkaloids, as well as other bioactive compounds. These enaminones have been used to develop methods for the synthesis and derivatization of indolizidines (Seki & Georg, 2014).

Synthesis of Polyamides and Polyimides

- Polymeric Materials : Aromatic polyamides and polyimides, which can be synthesized using compounds similar to (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide, are materials with significant industrial applications. These polymers exhibit excellent thermal stability and solubility in polar solvents (Yang & Lin, 1995).

Synthesis of Diverse Heterocycles

- Diverse Heterocyclic Derivatives : Enaminones, structurally related to the compound , are used in the synthesis of various heterocyclic derivatives, including indenopyrimidine, indenopyridine, fluorenone, and indenopyran derivatives. These compounds have potential applications in drug development and other areas of chemical research (Elmaati et al., 2004).

特性

IUPAC Name |

(E)-2-cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-7-3-14-4-8(11)6(7)1-5(2-12)9(13)15/h1,3-4H,(H2,13,15)/b5-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDMQJZSOSUTSY-ORCRQEGFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C=C(C#N)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=N1)Cl)/C=C(\C#N)/C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2920641.png)

![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2920644.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2920646.png)

![N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2920647.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920652.png)

![(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide](/img/structure/B2920654.png)

![(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2920655.png)

![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide](/img/structure/B2920656.png)

![3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-1-(4-chlorophenyl)urea](/img/structure/B2920658.png)

![Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2920659.png)